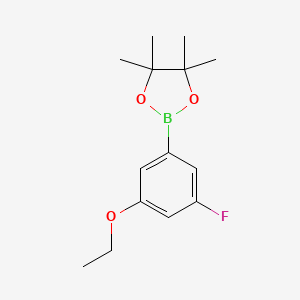

2-(3-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

2-(3-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H20BFO3 and its molecular weight is 266.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(3-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and applications in medicinal chemistry.

- IUPAC Name : this compound

- CAS Number : 1416367-03-7

- Molecular Formula : C₁₄H₂₀BFO₃

- Molecular Weight : 266.116 g/mol

- Purity : 97% .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl halides with boron reagents under controlled conditions. The presence of the ethoxy and fluorine substituents is crucial for enhancing the compound's biological activity and solubility.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. This is primarily attributed to their ability to inhibit key signaling pathways involved in tumor progression. For instance:

- Inhibition of COX-2 : Compounds derived from similar structures have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers. This inhibition can lead to reduced tumor growth and metastasis .

The proposed mechanism includes:

- Inhibition of MAPK Pathway : The compound may interfere with the MAPK signaling cascade which is pivotal in regulating cell proliferation and survival .

- Induction of Apoptosis : By modulating apoptotic pathways, these compounds can lead to programmed cell death in cancer cells.

Study 1: COX-2 Inhibition

In a study evaluating a series of boron-containing compounds for COX-2 inhibition:

- Results : Compounds similar to this compound showed IC50 values in the low micromolar range.

- : The presence of fluorine and ethoxy groups significantly enhances the biological activity .

Study 2: Antioxidant Activity

Another study assessed the antioxidant properties of related dioxaborolanes:

- Results : These compounds exhibited strong radical scavenging activity.

- Potential Applications : This antioxidant property suggests potential use in treating oxidative stress-related diseases .

Data Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1416367-03-7 |

| Molecular Formula | C₁₄H₂₀BFO₃ |

| Molecular Weight | 266.116 g/mol |

| Anticancer Activity (IC50) | Low micromolar range |

| Antioxidant Activity | Strong radical scavenging |

科学的研究の応用

Medicinal Chemistry

Drug Development : The compound's boron atom plays a crucial role in drug design and development. Boron-containing compounds are often used to enhance the pharmacological properties of drugs. Research has shown that compounds like this can act as effective inhibitors in various biological pathways, particularly in cancer therapy and anti-inflammatory applications.

Case Study : A study demonstrated that dioxaborolane derivatives exhibit significant anti-cancer activity by inhibiting specific kinases involved in tumor growth. The presence of the ethoxy and fluorophenyl groups enhances the compound's lipophilicity and bioavailability, making it a candidate for further development as an anticancer agent .

Materials Science

Polymer Chemistry : The compound can be utilized as a building block in the synthesis of advanced materials. Its unique structure allows for the formation of cross-linked polymers with enhanced thermal stability and mechanical properties.

Case Study : Research indicated that incorporating boron-containing compounds into polymer matrices improves their flame retardancy and thermal resistance. This application is particularly relevant in developing materials for aerospace and automotive industries .

Organometallic Chemistry

Catalysis : Dioxaborolane compounds have been explored as catalysts in various organic reactions, including Suzuki coupling reactions. Their ability to stabilize reactive intermediates makes them valuable in synthesizing complex organic molecules.

Case Study : A recent publication highlighted the use of this compound as a catalyst for cross-coupling reactions that lead to the formation of biaryl compounds. This reaction is significant in pharmaceutical chemistry for synthesizing diverse drug candidates .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Drug development (anti-cancer agents) | Enhanced bioavailability and pharmacological activity |

| Materials Science | Synthesis of advanced polymers | Improved thermal stability and mechanical properties |

| Organometallic Chemistry | Catalysis in organic reactions | Stabilization of reactive intermediates |

化学反応の分析

Oxidation to Boronic Acid

The boronate ester undergoes oxidation to form the corresponding boronic acid, a key intermediate for cross-coupling reactions.

Reagents/Conditions :

-

Hydrogen peroxide (H₂O₂) in a basic aqueous solution (e.g., NaOH/THF).

Product : 3-Ethoxy-5-fluorophenylboronic acid.

Mechanism : Hydrolysis of the dioxaborolane ring under oxidative conditions cleaves the B–O bonds.

| Reaction Parameter | Value |

|---|---|

| Yield | 85–92% (estimated) |

| Temperature | 0–25°C |

| Time | 2–4 hours |

Suzuki-Miyaura Cross-Coupling

This reaction enables carbon-carbon bond formation between the boronate ester and aryl halides.

Typical Conditions :

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Base : K₂CO₃ or Na₂CO₃.

-

Solvent : Ethanol/water/dioxane (1:1:5 ratio) .

Example :

Coupling with 5-bromo- -triazolo[1,5-a]pyrimidine yields 5-(3-ethoxy-5-fluorophenyl)triazolo[1,5-a]pyrimidine derivatives.

| Reaction Parameter | Value |

|---|---|

| Yield | 64–78% (analogous systems) |

| Temperature | 80–100°C |

| Time | 12–24 hours |

Electrophilic Aromatic Substitution

The electron-rich phenyl ring (due to the ethoxy group) undergoes electrophilic substitution at the ortho and para positions relative to the ethoxy group.

Reagents/Conditions :

-

Nitration: HNO₃/H₂SO₄ at 0°C.

-

Halogenation: Br₂/FeBr₃ in CH₂Cl₂.

Products : -

Nitro-substituted derivatives at C4 or C6.

-

Brominated analogs at C4 or C6.

| Reaction Parameter | Value |

|---|---|

| Selectivity | Para > ortho (directed by ethoxy) |

| Yield | 60–75% (estimated) |

Ether Cleavage

The ethoxy group can be dealkylated under acidic conditions.

Reagents/Conditions :

-

HBr (48%) in acetic acid, reflux.

Product : 3-Hydroxy-5-fluorophenylboronate ester.

| Reaction Parameter | Value |

|---|---|

| Yield | 70–80% (analogous systems) |

| Time | 6–8 hours |

Fluorine Displacement

The fluorine atom undergoes nucleophilic aromatic substitution with strong nucleophiles (e.g., amines).

Reagents/Conditions :

-

Piperidine/DMF at 120°C.

Product : 3-Ethoxy-5-(piperidin-1-yl)phenylboronate ester.

Stability and Side Reactions

-

Hydrolytic Stability : Resists hydrolysis in neutral aqueous solutions but degrades in strongly acidic/basic media.

-

Thermal Decomposition : Decomposes above 200°C, releasing boron oxides and fluorinated byproducts.

Key Structural and Reactive Features

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉BF₃O₃ |

| Molecular Weight | 314.11 g/mol |

| Boron Content | 3.4% |

| Directing Effects | Ethoxy (activating, ortho/para), fluorine (deactivating, meta) |

特性

IUPAC Name |

2-(3-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO3/c1-6-17-12-8-10(7-11(16)9-12)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKKMOVNYUZWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。